molecular formula C20H16INO3S B10955279 Methyl 5-benzyl-2-{[(3-iodophenyl)carbonyl]amino}thiophene-3-carboxylate

Methyl 5-benzyl-2-{[(3-iodophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B10955279
M. Wt: 477.3 g/mol
InChI Key: POJXHCGMKFKHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-BENZYL-2-[(3-IODOBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a benzyl group, and an iodinated benzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-BENZYL-2-[(3-IODOBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzyl group and the iodinated benzoyl amide. Common reagents used in these reactions include iodine, benzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-BENZYL-2-[(3-IODOBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodinated benzoyl amide can be reduced to the corresponding amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the iodinated benzoyl amide results in the corresponding amine.

Scientific Research Applications

METHYL 5-BENZYL-2-[(3-IODOBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-BENZYL-2-[(3-IODOBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The iodinated benzoyl amide moiety can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-BENZYL-2-[(3-BROMOBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE
  • METHYL 5-BENZYL-2-[(3-CHLOROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE
  • METHYL 5-BENZYL-2-[(3-FLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE

Uniqueness

The uniqueness of METHYL 5-BENZYL-2-[(3-IODOBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE lies in the presence of the iodine atom, which can significantly enhance its reactivity and binding affinity compared to its brominated, chlorinated, or fluorinated counterparts. This makes it a valuable compound for specific applications where high reactivity and strong interactions are required.

Properties

Molecular Formula

C20H16INO3S

Molecular Weight

477.3 g/mol

IUPAC Name

methyl 5-benzyl-2-[(3-iodobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H16INO3S/c1-25-20(24)17-12-16(10-13-6-3-2-4-7-13)26-19(17)22-18(23)14-8-5-9-15(21)11-14/h2-9,11-12H,10H2,1H3,(H,22,23)

InChI Key

POJXHCGMKFKHMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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